molecular formula C9H20O2Si B039986 tert-Butyldimethylsilyl (S)-(+)-glycidyl ether CAS No. 123237-62-7

tert-Butyldimethylsilyl (S)-(+)-glycidyl ether

Cat. No.: B039986
CAS No.: 123237-62-7
M. Wt: 188.34 g/mol
InChI Key: YANSSVVGZPNSKD-QMMMGPOBSA-N
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Description

tert-Butyldimethylsilyl (S)-(+)-glycidyl ether (TBSGE) is a chiral epoxide with the molecular formula C₉H₂₀O₂Si and a molecular weight of 188.34 g/mol (CAS: 123237-62-7) . Its structure features a tert-butyldimethylsilyl (TBS) group attached to the glycidyl ether backbone, providing steric protection and stability to the reactive oxirane ring. The (S)-(+)-enantiomer is particularly valued in asymmetric synthesis and polymer chemistry for its stereochemical precision.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyldimethylsilyl (S)-(+)-glycidyl ether can be synthesized from glycidol through a silylation reaction. The process involves the reaction of glycidol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is typically carried out in an organic solvent like dimethylformamide or acetonitrile at room temperature to slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyldimethylsilyl (S)-(+)-glycidyl ether undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The silyl ether group can be substituted under acidic or basic conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, ethers, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyldimethylsilyl (S)-(+)-glycidyl ether is used in a wide range of scientific research applications:

    Chemistry: It serves as a protecting group for alcohols in multi-step organic syntheses, allowing for selective reactions to occur without interference from hydroxyl groups.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drug candidates and the modification of biomolecules for therapeutic purposes.

    Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials

Mechanism of Action

The mechanism of action of tert-butyldimethylsilyl (S)-(+)-glycidyl ether involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. This bond is resistant to a wide range of reaction conditions, allowing for selective deprotection when desired. The molecular targets include hydroxyl groups on alcohols, phenols, and other nucleophilic species. The pathways involved include nucleophilic substitution and elimination reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

TBSGE belongs to the glycidyl ether family, which shares the oxirane (epoxide) functional group. Below is a detailed comparison with similar compounds:

Silyl-Protected Glycidyl Ethers

Compound Molecular Formula Substituent Key Properties/Applications References
TBSGE C₉H₂₀O₂Si tert-Butyldimethylsilyl - High steric hindrance; preserves pendant groups during ROP .
- Enantioselective synthesis .
tert-Butyldiphenylsilyl glycidyl ether C₂₃H₃₀O₂Si tert-Butyldiphenylsilyl - Bulkier than TBSGE; used in lactone and ester synthesis .
- Lower thermal stability due to phenyl groups.
Cyclohexyl(dimethoxy)methylsilane glycidyl ether C₉H₂₀O₂Si Cyclohexyl(dimethoxy)methyl - Hydrolytically stable but less sterically hindered than TBSGE .

Key Insight : The TBS group in TBSGE balances steric protection with synthetic versatility, enabling controlled polymerization and stereochemical fidelity, whereas bulkier silyl groups (e.g., diphenyl) may hinder reactivity .

Non-Silylated Glycidyl Ethers

Compound Molecular Formula Substituent Key Properties/Applications References
tert-Butyl glycidyl ether (tBuGE) C₇H₁₄O₂ tert-Butyl - Easily deprotected; used in polyglycidol synthesis.
- Less stable under basic conditions than TBSGE .
Ethoxyethyl glycidyl ether (EEGE) C₇H₁₄O₃ Ethoxyethyl - Hydrolytically labile; employed in stimuli-responsive polymers.
- Lower thermal stability compared to TBSGE .
Phenyl glycidyl ether (PGE) C₉H₁₀O₂ Phenyl - Forms crystalline polymers with tertiary amines.
- Industrial use in epoxy resins; higher toxicity (Group 2B carcinogen) .

Key Insight: Unlike TBSGE, non-silylated glycidyl ethers lack steric protection, leading to faster degradation or side reactions. For example, phenyl glycidyl ether (PGE) exhibits carcinogenicity risks, whereas TBSGE’s safety profile remains understudied .

Enantiomeric Comparison

TBSGE’s (S)-(+)-enantiomer is compared to its (R)-(-)-counterpart (CAS: 124150-87-4):

Property (S)-(+)-TBSGE (R)-(-)-TBSGE References
Synthetic Utility Used in 13(S)-DHAHLA synthesis Used in 13(R)-DHAHLA synthesis
Optical Rotation + Specific rotation (unreported) - Specific rotation (unreported)
Availability Commercially available (≥95% purity) Less commonly available

Key Insight : Both enantiomers enable access to stereochemically distinct products, but the (S)-(+)-form is more widely utilized in polymer chemistry due to commercial availability .

Reactivity and Stability in Polymerization

TBSGE’s polymerization behavior contrasts with other glycidyl ethers:

  • Organocatalyzed ROP: TBSGE polymerizes via a two-component organocatalyst to yield narrowly distributed polyethers, avoiding metal contamination. This contrasts with PGE, which requires transition-metal catalysts for stereoregular polymerization .
  • Stability : The TBS group resists nucleophilic attack during ROP, unlike tBuGE or EEGE, which require post-polymerization deprotection .

Biological Activity

tert-Butyldimethylsilyl (S)-(+)-glycidyl ether (TBDMS-glycidyl ether) is a chemical compound widely utilized in organic synthesis, particularly as a protecting group for hydroxyl functionalities. Its unique structure imparts specific reactivity and biological activity, making it a subject of interest in medicinal chemistry and polymer science. This article delves into the biological activity of TBDMS-glycidyl ether, highlighting its applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₂₀O₂Si
  • Molecular Weight : 188.34 g/mol
  • CAS Number : 123237-62-7
  • Boiling Point : 30 °C
  • Flash Point : 73 °C

The TBDMS group in TBDMS-glycidyl ether acts as a protective entity for hydroxyl groups, enabling selective reactions without interference from the hydroxyl's inherent reactivity. This property is particularly advantageous in multi-step synthetic pathways where the preservation of certain functional groups is crucial.

Biological Activity Overview

Research indicates that TBDMS-glycidyl ether exhibits various biological activities, primarily through its role as a reactive intermediate in organic synthesis. Its ability to form stable intermediates makes it valuable in the development of pharmaceutical compounds.

Key Biological Activities:

  • Antitubercular Activity : Preliminary studies suggest that derivatives of TBDMS-glycidyl ether may exhibit antitubercular properties, akin to other glycidyl ethers that have shown efficacy against Mycobacterium tuberculosis .
  • Silylation Reactions : The compound facilitates silylation reactions, enhancing the stability and reactivity of alcohols and phenols during synthetic processes.
  • Polymer Chemistry Applications : It plays a significant role in modifying molecular structures in polymer chemistry, contributing to the development of novel materials with enhanced properties.

Case Study 1: Antitubercular Activity

A study investigated the synthesis of various glycidyl silyl ethers, including TBDMS-glycidyl ether, and their biological evaluation against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant antitubercular activity, suggesting potential therapeutic applications .

Case Study 2: Silylation Efficiency

Research focused on the efficiency of TBDMS-glycidyl ether as a silylating agent demonstrated its effectiveness in protecting hydroxyl groups under mild conditions. The study highlighted the compound's ability to enhance selectivity during multi-step reactions, thereby improving overall yields.

Data Table: Comparison of Biological Activities

CompoundBiological ActivityReference
TBDMS-glycidyl etherAntitubercular
Glycidyl oleateSilylation efficiency
Other glycidyl ethersVarious synthetic applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for achieving high enantiomeric purity in tert-Butyldimethylsilyl (S)-(+)-glycidyl ether?

  • Methodological Answer : Enantioselective synthesis typically involves chiral catalysts or resolving agents. For example, anionic ring-opening polymerization initiated by anhydrous KOH in tetrahydrofuran (THF) at room temperature can yield polyether-diols with controlled stereochemistry . tert-Butyldimethylsilyl (TBDMS) groups are introduced via silylation of hydroxyl intermediates using tert-butyldimethylsilyl chloride under inert conditions. Purification via column chromatography or fractional distillation ensures high enantiomeric excess (>99%) .

Q. How does the stability of the TBDMS group impact storage and handling of this glycidyl ether?

  • Methodological Answer : TBDMS ethers are hydrolytically stable at neutral pH but degrade under acidic (pH < 1) or strongly basic (pH > 12) conditions. Storage recommendations include:

  • Temperature : -20°C in airtight containers under nitrogen .
  • Light Sensitivity : Protect from UV exposure to prevent radical-induced decomposition .
  • Compatibility : Avoid oxidizers (e.g., peroxides) and electrophilic reagents to prevent unintended reactions .

Q. What safety protocols are critical for laboratory handling of this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood due to volatility .
  • Carcinogenicity : Classified as a Group 2B carcinogen (possibly carcinogenic to humans) based on rodent studies. Implement ALARA (As Low As Reasonably Achievable) exposure principles .
  • Waste Disposal : Neutralize with dilute sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can this compound be copolymerized with CO₂ to synthesize functional polycarbonates, and what challenges arise in molecular weight control?

  • Methodological Answer : Cobalt or zinc catalysts enable copolymerization with CO₂ to form poly(1,2-glycerol carbonate)s. Key challenges include:

  • Chain Transfer : Trace water induces bimodal molecular weight distributions. Use rigorously dried monomers and solvents .
  • Catalyst Sensitivity : Optimize Co(III)salen catalyst ratios (0.1–1.0 mol%) to balance activity and side reactions .
  • Characterization : SEC and ¹³C NMR confirm branching and end-group fidelity .

Q. What experimental approaches resolve contradictions in mutagenicity data for glycidyl ether derivatives?

  • Methodological Answer : Discrepancies between bacterial (e.g., S. typhimurium TA100) and mammalian systems (e.g., Syrian hamster embryo cells) arise due to metabolic activation differences. Mitigation strategies include:

  • In Vitro/In Vivo Correlation : Use liver S9 fractions for Ames tests to simulate mammalian metabolism .
  • Dose-Response Analysis : Apply benchmark dosing (BMD) to identify threshold effects below 50 µg/mL .

Q. How does the incorporation of this compound into epoxy networks enhance material properties for aerospace applications?

  • Methodological Answer : Cationic ring-opening polymerization with Lewis acids (e.g., BF₃·OEt₂) creates highly crosslinked networks. Functional benefits include:

  • Thermal Stability : Degradation onset >300°C (TGA data) .
  • Tailored Functionality : Allyl or vinyl groups introduced via copolymerization (e.g., with allyl glycidyl ether) enable post-polymerization modifications .
  • Mechanical Properties : Storage modulus (G') >1 GPa achieved at 80:20 crosslinker-to-chain extender ratios .

Properties

IUPAC Name

tert-butyl-dimethyl-[[(2S)-oxiran-2-yl]methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8H,6-7H2,1-5H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANSSVVGZPNSKD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449610
Record name tert-Butyl(dimethyl){[(2S)-oxiran-2-yl]methoxy}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123237-62-7
Record name tert-Butyldimethyl[((S)-oxiranyl)methoxy]silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123237-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl(dimethyl){[(2S)-oxiran-2-yl]methoxy}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-(tert-butyldimethylsilyl) glycidyl ether (5.64 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-(tert-butyldimethylsilyl) glycidyl ether 5c (2.72 g, 14.5 mmol, 48%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 Torr). The product was determined to be present in >99% ee by derivatization through ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C. and direct analysis of the 2-napthylsulfide thus obtained (Chiralcel OD, 99.25:0.75 hexanes:EtOH, 1 mL/min, 230 nm).
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Synthesis routes and methods II

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-(tert-butyldimethylsilyl) glycidyl ether (5.64 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-(tert-butyldimethylsilyl) glycidyl ether 5c (2.72 g, 14.5 mmol, 48%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 Torr). The product was determined to be present in >99% ee by derivatization through ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C. and direct analysis of the 2-napthylsulfide thus obtained (Chiralcel OD, 99.25:0.75 hexanes:EtOH, 1 mL/min, 230 nm).
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(R,R)-(salen)Co(II)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,N,2,2-tetramethylbut-3-en-1-amine
N,N,2,2-tetramethylbut-3-en-1-amine
tert-Butyldimethylsilyl (S)-(+)-glycidyl ether
N,N,2,2-tetramethylbut-3-en-1-amine
N,N,2,2-tetramethylbut-3-en-1-amine
tert-Butyldimethylsilyl (S)-(+)-glycidyl ether
N,N,2,2-tetramethylbut-3-en-1-amine
N,N,2,2-tetramethylbut-3-en-1-amine
tert-Butyldimethylsilyl (S)-(+)-glycidyl ether
N,N,2,2-tetramethylbut-3-en-1-amine
N,N,2,2-tetramethylbut-3-en-1-amine
tert-Butyldimethylsilyl (S)-(+)-glycidyl ether
N,N,2,2-tetramethylbut-3-en-1-amine
N,N,2,2-tetramethylbut-3-en-1-amine
tert-Butyldimethylsilyl (S)-(+)-glycidyl ether
N,N,2,2-tetramethylbut-3-en-1-amine
tert-Butyldimethylsilyl (S)-(+)-glycidyl ether

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